Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a pyridine moiety and a tert-butyl ester group
Mechanism of Action
Target of Action
Similar compounds have been reported to target cyclin-dependent kinases .
Mode of Action
It is likely that the compound interacts with its targets, possibly cyclin-dependent kinases, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to exhibit anti-tubercular activity, suggesting a potential impact on the biochemical pathways related to mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis .
Action Environment
It is known that the compound is sensitive to moisture and incompatible with oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridine carboxylic acids or their derivatives. One common method includes the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can be prepared by reducing the corresponding nitro compound using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound is structurally similar and can be used as an intermediate in the synthesis of tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different substituents, used in various synthetic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring, pyridine moiety, and tert-butyl ester group makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-oxo-4-pyridin-3-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)16-7-8-17(12(18)10-16)11-5-4-6-15-9-11/h4-6,9H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNBJFUNTLYOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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